molecular formula C22H27ClN6O2 B2864350 N2-(4-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179475-89-8

N2-(4-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2864350
CAS No.: 1179475-89-8
M. Wt: 442.95
InChI Key: MUTYITDWSVKWEB-UHFFFAOYSA-N
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Description

N2-(4-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6O2 and its molecular weight is 442.95. The purity is usually 95%.
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Biological Activity

N2-(4-ethoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride, a novel compound with the CAS number 1179475-89-8, belongs to the class of triazine derivatives. This article explores its biological activity, particularly focusing on its antiproliferative properties and potential applications in cancer therapy.

Chemical Structure and Properties

The compound has a molecular formula of C22H27ClN6O2C_{22}H_{27}ClN_6O_2 and a molecular weight of 442.9 g/mol. Its structure features a triazine core with various substituents that may influence its biological activity.

PropertyValue
Common NameThis compound
CAS Number1179475-89-8
Molecular FormulaC22H27ClN6O2
Molecular Weight442.9 g/mol

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of similar triazine derivatives against various cancer cell lines. For instance, compounds with structural similarities have shown promising results against breast cancer cell lines such as MDA-MB231 and SKBR-3. The most active compounds demonstrated selective cytotoxicity towards triple-negative breast cancer cells while sparing normal epithelial cells .

Case Studies and Findings

  • Antiproliferative Screening :
    • In a study involving the synthesis of several 6,N2-diaryl-1,3,5-triazine-2,4-diamines, it was found that these compounds exhibited significant antiproliferative activity against MDA-MB231 cells with GI50 values as low as 1 nM. Notably, none affected the growth of normal breast epithelial cells (MCF-10A) significantly .
  • Structure-Activity Relationship :
    • The introduction of specific substituents on the phenyl rings significantly influenced the activity. For example, compounds with a trimethoxyphenyl moiety showed enhanced anticancer activity compared to their unsubstituted analogs .
  • Mechanism of Action :
    • The primary mechanism underlying the antiproliferative effects appears to be apoptosis induction in cancer cells. Morphological assessments via fluorescence microscopy revealed characteristic features of apoptotic cell death following treatment with these compounds .

Comparative Biological Activity

The following table summarizes the GI50 values for selected triazine derivatives against MDA-MB231 cells:

Compound IDSubstituentsGI50 (nM)
Compound 13,4,5-trimethoxyphenyl1
Compound 18Para-methylphenyl10
Compound 16Para-chlorophenyl20
MethotrexateReference drug100

Properties

IUPAC Name

2-N-(4-ethoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2.ClH/c1-3-30-19-10-8-18(9-11-19)24-21-25-20(23-17-6-4-16(2)5-7-17)26-22(27-21)28-12-14-29-15-13-28;/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTYITDWSVKWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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